molecular formula C12H12ClNO B1628639 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole CAS No. 671215-81-9

4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole

Cat. No.: B1628639
CAS No.: 671215-81-9
M. Wt: 221.68 g/mol
InChI Key: KWEPCZHWGYVENO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with chloromethyl, methyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylphenylacetonitrile with chloromethyl methyl ether in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to changes in the functional groups attached to the oxazole ring.

Scientific Research Applications

4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 4-(Chloromethyl)-2-methyl-1,3-oxazole
  • 5-Methyl-2-(2-methylphenyl)-1,3-oxazole
  • 4-(Bromomethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole

Comparison: Compared to similar compounds, 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole is unique due to the specific combination of substituents on the oxazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the chloromethyl group, in particular, allows for versatile chemical modifications, enhancing its utility in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-5-3-4-6-10(8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEPCZHWGYVENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621004
Record name 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671215-81-9
Record name 4-(Chloromethyl)-5-methyl-2-(2-methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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